N-(5,7-diphenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorobenzamide
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Overview
Description
N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-4-FLUOROBENZAMIDE is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a triazolopyrimidine core, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often require refluxing in solvents like chloroform or ethanol to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-4-FLUOROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDK2/cyclin A2, the compound can disrupt cell cycle progression, leading to cell cycle arrest and apoptosis . This makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Thiadiazoles: Known for their antimicrobial and anticancer properties.
Uniqueness
N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-4-FLUOROBENZAMIDE stands out due to its unique triazolopyrimidine core, which provides a versatile scaffold for the development of new therapeutic agents. Its ability to inhibit CDK2/cyclin A2 specifically highlights its potential in targeted cancer therapy .
Properties
Molecular Formula |
C24H18FN5O |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-(5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C24H18FN5O/c25-19-13-11-18(12-14-19)22(31)27-23-28-24-26-20(16-7-3-1-4-8-16)15-21(30(24)29-23)17-9-5-2-6-10-17/h1-15,21H,(H2,26,27,28,29,31) |
InChI Key |
YAGIMAIBHINPKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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